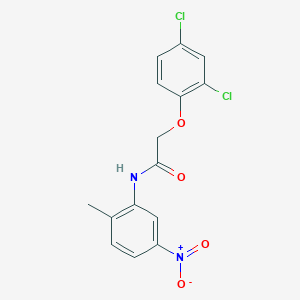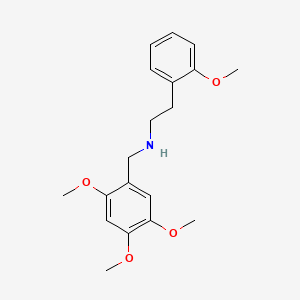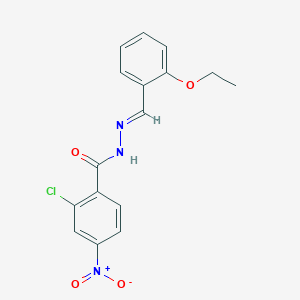![molecular formula C13H14N2O2S B3868679 methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate
Descripción general
Descripción
Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thioester derivative of benzyl imidazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting viral replication, interfering with viral entry into host cells, or inhibiting viral protease activity. The compound's antifungal activity has been attributed to its ability to inhibit fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro. The compound's anti-cancer activity has been attributed to its ability to induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has several advantages and limitations for lab experiments. One of the advantages of the compound is its broad-spectrum activity against different viruses, fungi, and bacteria. The compound's ability to inhibit cancer cell growth makes it a potential candidate for the development of anti-cancer drugs. However, the compound's limitations include its low solubility in water, which makes it difficult to administer in vivo. The compound's toxicity profile is not well understood, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research on methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate. One of the significant future directions is the development of new drugs based on the compound's structure. The compound's broad-spectrum activity against different viruses, fungi, and bacteria makes it a potential candidate for the development of new antiviral, antifungal, and antibacterial drugs. Further studies are needed to determine the compound's toxicity profile and safety in vivo. The compound's anti-cancer activity also warrants further investigation for the development of new anti-cancer drugs. The compound's mechanism of action needs to be fully understood to optimize its potential applications in various fields of scientific research.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. The compound's broad-spectrum activity against different viruses, fungi, and bacteria makes it a potential candidate for the development of new drugs. The compound's ability to inhibit cancer cell growth also warrants further investigation for the development of new anti-cancer drugs. The compound's mechanism of action needs to be fully understood to optimize its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has potential applications in various fields of scientific research. One of the significant applications of the compound is in the development of new drugs. The compound has been shown to exhibit antiviral, antifungal, and antibacterial activities in vitro. The compound's antiviral activity has been demonstrated against different viruses such as herpes simplex virus type 1, influenza A virus, and human immunodeficiency virus type 1.
Propiedades
IUPAC Name |
methyl 2-(1-benzylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12(16)10-18-13-14-7-8-15(13)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXUVJUYWIYAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B3868597.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3868601.png)
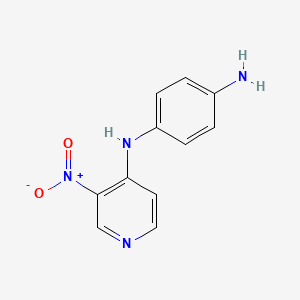
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3868618.png)
![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868625.png)
![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)
![6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)
![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)

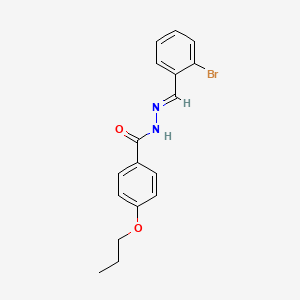
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
